![molecular formula C14H11ClN2O B1615576 2-[(4-クロロフェノキシ)メチル]-1H-ベンゾイミダゾール CAS No. 3156-18-1](/img/structure/B1615576.png)

2-[(4-クロロフェノキシ)メチル]-1H-ベンゾイミダゾール

概要

説明

“2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound . It has a molecular weight of 185.65 .

Synthesis Analysis

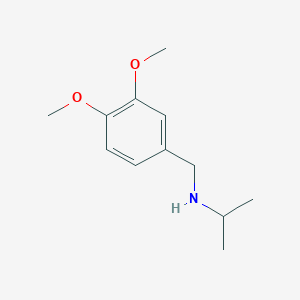

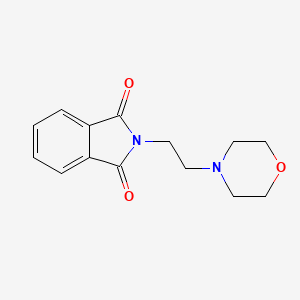

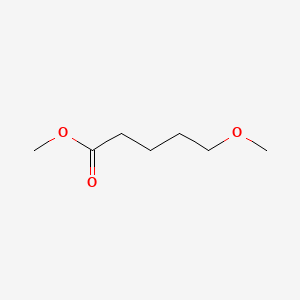

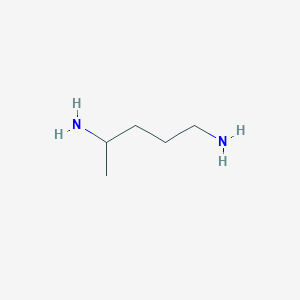

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzimidazoles derived from the indole 2 was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists . The (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized .Molecular Structure Analysis

The molecular structure of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be analyzed using quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges .Chemical Reactions Analysis

The chemical reactions involving “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be studied using various methods such as weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be analyzed using various methods. For instance, its molecular weight, density, melting point, solubility in water, and other properties can be determined .作用機序

Target of Action

The primary targets of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . The compound exhibits antiproliferative activity against these cell lines .

Mode of Action

The compound interacts with its targets by inducing antiproliferative and antimicrobial activities . It is suggested that the compound’s mode of action is similar to that of other phenoxy herbicides, which act as synthetic auxins . Auxins are plant hormones that regulate growth, and when applied in excess, they can cause rapid, uncontrolled growth, leading to the death of the plant .

Biochemical Pathways

Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of the synthesized compounds .

Result of Action

The compound exhibits good to potent antiproliferative activity against all tested cancer cell lines . Some derivatives of the compound were found to be especially active against certain cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .

実験室実験の利点と制限

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has been widely used in laboratory experiments to study its effects on lipid and glucose metabolism, inflammation, and exercise performance. Its synthetic nature allows for precise dosing and administration, making it a useful tool for researchers. However, its potential to enhance athletic performance and its association with cancer in animal studies have raised ethical concerns and limitations for its use in research.

将来の方向性

Further research is needed to fully understand the potential therapeutic applications and safety concerns of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole. Clinical trials in humans are necessary to determine its efficacy and safety in the treatment of metabolic and cardiovascular diseases. In addition, studies on its potential to enhance athletic performance and its association with cancer should be conducted to inform ethical considerations for its use. Investigation into the mechanism of action and identification of novel PPARδ agonists may lead to the development of safer and more effective treatments for metabolic and cardiovascular diseases.

科学的研究の応用

農薬

2-[(4-クロロフェノキシ)メチル]-1H-ベンゾイミダゾールは、農業における選択的ホルモン系除草剤としての潜在的な用途について研究されています。これは、作物に害を与えることなく、特定の雑草を標的にするように設計されています。 例えば、穀物作物における広葉雑草の防除に使用して、収穫量の増加と品質の向上を図ることができます .

抗菌剤

研究により、この化合物の誘導体は有意な抗菌性を示すことが示されています。これらは、グラム陽性菌およびグラム陰性菌を含むさまざまな病原体ならびにカンジダ属などの真菌に対して試験されています。 これは、特に多剤耐性感染症の治療のための新しい抗菌剤の開発における潜在的な用途を示唆しています .

環境修復

この化合物の誘導体は、環境修復、特に水溶液からの汚染物質の吸着および除去について研究されてきました。 この用途は、水処理施設と環境汚染の軽減に不可欠です .

植物成長調節

植物生物学の文脈では、この化合物は、除草剤が綿の生育に与える影響を研究するために使用されてきました。 これは、異なる濃度の除草剤が植物の生理学と代謝にどのように影響するかを理解するのに役立ち、より安全な農業慣行の開発に不可欠です .

Safety and Hazards

特性

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCRYYSSWFKZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327860 | |

| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3156-18-1 | |

| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)

![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)